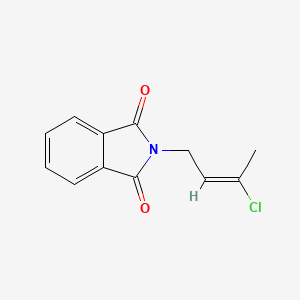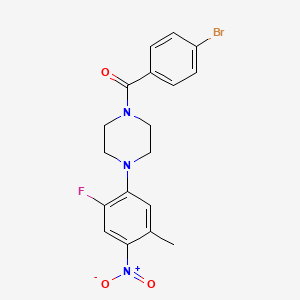![molecular formula C16H18ClF3N2O2 B5003573 N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cycloheptylethanediamide](/img/structure/B5003573.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cycloheptylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cycloheptylethanediamide, also known as A-836,339, is a chemical compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids in the body, which are known to have various physiological and biochemical effects. Inhibiting FAAH can increase the levels of endocannabinoids, which can have potential therapeutic applications.
Wirkmechanismus
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cycloheptylethanediamide inhibits FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can activate cannabinoid receptors and produce various physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to produce analgesic effects in animal models of inflammatory and neuropathic pain. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. Additionally, it has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cycloheptylethanediamide in lab experiments is its specificity for FAAH inhibition. It does not affect other enzymes involved in endocannabinoid metabolism, such as monoacylglycerol lipase (MAGL). However, one limitation of using this compound is its low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
For N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cycloheptylethanediamide include investigating its potential in treating various neurological disorders, such as epilepsy and multiple sclerosis. It could also be investigated for its potential in treating drug addiction and obesity. Additionally, further research could be done to optimize the synthesis of this compound and increase its solubility for use in various experiments.
Synthesemethoden
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cycloheptylethanediamide involves the reaction between 4-chloro-3-(trifluoromethyl)aniline and cycloheptylamine, followed by the addition of ethyl chloroformate and sodium hydroxide. The yield of the synthesis is approximately 50%, and the purity can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cycloheptylethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in animal models. It has also been investigated for its potential in treating drug addiction, obesity, and neurological disorders.
Eigenschaften
IUPAC Name |
N'-[4-chloro-3-(trifluoromethyl)phenyl]-N-cycloheptyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClF3N2O2/c17-13-8-7-11(9-12(13)16(18,19)20)22-15(24)14(23)21-10-5-3-1-2-4-6-10/h7-10H,1-6H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNHSNIZWSZUFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5003491.png)

![4-{2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5003505.png)
![2-[(3-chlorobenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5003508.png)
![4-(4-bromophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5003516.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B5003521.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B5003524.png)

![(4-chlorobenzyl){5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B5003540.png)
![1-iodo-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5003548.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-phenylpropyl)thiourea](/img/structure/B5003561.png)
![3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5003592.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5003593.png)
![1-[3-(2,4-dichlorophenoxy)propyl]piperidine](/img/structure/B5003601.png)